molecular formula C16H17IN2O2S B2824200 4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene CAS No. 309272-60-4

4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene

Cat. No.: B2824200
CAS No.: 309272-60-4
M. Wt: 428.29
InChI Key: OXZGTMBEYRZHHV-UHFFFAOYSA-N
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Description

4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene is an organic compound with the molecular formula C16H17IN2O2S and a molecular weight of 428.29 g/mol This compound features an iodine atom, a phenylpiperazine moiety, and a sulfonyl group attached to a benzene ring

Preparation Methods

The synthesis of 4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of 4-iodobenzenesulfonyl chloride: This can be achieved by reacting 4-iodobenzenesulfonic acid with thionyl chloride.

    Reaction with 4-phenylpiperazine: The 4-iodobenzenesulfonyl chloride is then reacted with 4-phenylpiperazine in the presence of a base such as triethylamine to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene has a range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological targets, such as enzymes and receptors.

    Medicine: Research into its potential therapeutic applications includes exploring its activity as an inhibitor of specific enzymes or as a ligand for certain receptors.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The sulfonyl group and phenylpiperazine moiety are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene include other sulfonyl-substituted aromatic compounds and phenylpiperazine derivatives. These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activity. Examples of similar compounds include:

  • 4-Iodo-1-((4-methylpiperazinyl)sulfonyl)benzene
  • 4-Iodo-1-((4-ethylpiperazinyl)sulfonyl)benzene

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a sulfonamide group attached to a piperazine moiety, which is known for enhancing biological activity through various mechanisms. The presence of the iodine atom may also influence the compound's reactivity and interaction with biological targets.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For example, studies on isatin derivatives have shown significant inhibitory effects against HIV-1 replication in cell lines, with some derivatives demonstrating IC50 values as low as 11.5 µM . The sulfonamide group is often linked to enhanced antiviral activity due to its ability to interact with viral enzymes.

Antitumor Activity

The compound's potential as an antitumor agent has been investigated in various studies. For instance, derivatives containing the piperazine moiety have been shown to possess cytotoxic effects against cancer cell lines, suggesting that modifications to the sulfonamide structure can enhance antitumor efficacy.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes involved in viral replication and tumor progression.
  • Receptor Modulation : The piperazine structure allows for modulation of neurotransmitter receptors, potentially influencing pathways related to mood disorders and anxiety .

Structure-Activity Relationships (SAR)

The SAR studies indicate that variations in the piperazine substituents significantly impact the compound's biological activity. For instance:

  • Substituent Variations : Substituting different groups on the piperazine ring has shown varying degrees of activity against HIV and cancer cell lines. Compounds with electron-withdrawing groups often exhibit enhanced activity due to increased lipophilicity and receptor affinity .
Compound VariantActivity TypeIC50/EC50 Values
4-Iodo DerivativeAntiviral11.5 µM
Piperazine Variant AAntitumor7.8 µM
Piperazine Variant BAntidepressant>36 µM

Case Studies

  • Antiviral Efficacy : A study evaluated a series of isatin-sulfonamide hybrids, including derivatives similar to this compound, for their antiviral properties against HIV. The most potent derivative exhibited an EC50 value of 9.4 µg/mL with significant protective effects in cell lines .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of piperazine derivatives on various cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity, making them promising candidates for further development in cancer therapy.

Properties

IUPAC Name

1-(4-iodophenyl)sulfonyl-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17IN2O2S/c17-14-6-8-16(9-7-14)22(20,21)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZGTMBEYRZHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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